1,1-Diethoxypentane-2,4-dione
Overview
Description
“1,1-Diethoxypentane-2,4-dione” is a chemical compound with the molecular formula C9H16O4 . It is also known as 1,1-diethoxyacetylacetone or 2,4-Pentanedione, 1,1-diethoxy . This compound is used in various fields, including pharmaceuticals, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular weight of “1,1-Diethoxypentane-2,4-dione” is 188.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3
. The Canonical SMILES representation is CCOC(C(=O)CC(=O)C)OCC
.
Physical And Chemical Properties Analysis
“1,1-Diethoxypentane-2,4-dione” has a molecular weight of 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass are both 188.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų .
Scientific Research Applications
Interactions with Diethylamine : Pentane-2,4-dione interacts with diethylamine to form adducts that condense over time, showing potential for studying chemical reactions and molecular structures (Emsley et al., 1986).
Structural and Thermal Properties of Cyano-Substituted Azoderivatives : Research on cyano-substituted azoderivatives of pentane-2,4-dione has provided insights into their structural and thermal properties, which are essential for understanding their potential applications in materials science (Mahmudov et al., 2011).
Study of Tautomerism in Solid State : The tautomerism of pentane-2,4-dione has been investigated using solid-state NMR, providing important data for chemical and pharmaceutical industries (Claramunt et al., 2005).
Reactions with 3-Chloro-1,2-Benzisothiazole : Pentane-2,4-dione's reaction with 3-chloro-1,2-benzisothiazole under various conditions has been explored, offering insights into organic synthesis and reaction mechanisms (Carrington et al., 1971).
Investigation of Hydrogen Bond Strength : The study of hydrogen bond strength in derivatives of pentane-2,4-dione can inform the development of new materials and pharmaceuticals (Zahedi-Tabrizi et al., 2015).
Synthesis of Unsymmetrical Schiff Bases : Research on the synthesis of Schiff bases derived from pentane-2,4-dione contributes to the field of organic synthesis and pharmaceutical chemistry (Opozda et al., 2006).
Keto-Enol Equilibrium Studies : Understanding the keto-enol equilibrium of pentane-2,4-dione in various solvents aids in reaction optimization in chemical synthesis (Emsley & Freeman, 1987).
Reactions with Organophosphorus Reagents : The reactions of pentane-2,4-dione derivatives with organophosphorus reagents have applications in organic synthesis and medicinal chemistry (Boulos et al., 2012).
Inhibition of Quorum Sensing and Biofilm Formation : Pentane-2,4-dione derivatives have been studied for their potential in inhibiting quorum sensing and biofilm formation in bacteria, with implications for medical research and antibacterial strategies (Kadirvel et al., 2014).
Corrosion Inhibition Studies : The potential of pentane-2,4-dione derivatives as corrosion inhibitors has been explored, which is significant for materials science and engineering (Fiala et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1,1-diethoxypentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITFDNSIJJTVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxypentane-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.